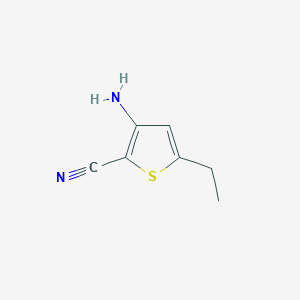

3-Amino-2-cyano-5-ethylthiophene

Description

Overview of Substituted Thiophenes in Chemical Research

Substituted thiophenes are a class of organic compounds that have garnered considerable attention in the scientific community. Their versatile nature makes them valuable intermediates and core structures in a wide range of applications. In medicinal chemistry, the thiophene (B33073) ring is considered a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov In fact, numerous FDA-approved drugs incorporate a thiophene nucleus, highlighting their therapeutic importance in areas such as cancer treatment, inflammation, and infectious diseases. nih.govencyclopedia.pubnih.gov Beyond pharmaceuticals, thiophene derivatives are integral to the development of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs), underscoring their significance in materials science. nih.gov The reactivity of the thiophene ring, which readily undergoes electrophilic substitution, allows for the straightforward introduction of various substituents, leading to a vast library of compounds with diverse properties. nih.gov

The synthesis of substituted thiophenes can be achieved through various methods, including the cyclization of dicarbonyl compounds with sulfur reagents and transition metal-catalyzed cross-coupling reactions. organic-chemistry.org These synthetic strategies provide chemists with the tools to create a wide array of thiophene derivatives tailored for specific applications. The inherent aromaticity of the thiophene ring, conferred by the participation of one of the sulfur atom's lone pairs of electrons in the π-system, contributes to its stability and unique chemical reactivity. nih.govresearchgate.net

Importance of Amino and Cyano Functional Groups in Heterocyclic Systems

The introduction of amino (-NH2) and cyano (-C≡N) functional groups onto a heterocyclic ring system, such as thiophene, profoundly influences the molecule's electronic properties and reactivity. These groups are pivotal in modulating the biological activity and material properties of the parent heterocycle.

The amino group is a powerful electron-donating group. Its lone pair of electrons can participate in resonance, increasing the electron density of the aromatic ring. This enhanced electron density makes the ring more susceptible to electrophilic attack and can also influence the basicity of the molecule. libretexts.orgsolubilityofthings.com In a biological context, the amino group can act as a hydrogen bond donor, a crucial interaction for binding to biological targets like enzymes and receptors. solubilityofthings.com This ability to form hydrogen bonds also impacts the solubility of the compound.

Conversely, the cyano group is a strong electron-withdrawing group. The triple bond between the carbon and nitrogen atoms creates a region of low electron density, which deactivates the aromatic ring towards electrophilic substitution. fiveable.me The linear geometry of the cyano group also imparts specific steric constraints. ebsco.com This functional group can participate in a variety of chemical transformations, serving as a precursor for the synthesis of other functional groups like carboxylic acids and amines. ebsco.com The presence of a cyano group can significantly impact a molecule's polarity and its ability to interact with other molecules.

The combination of both an amino and a cyano group on the same heterocyclic ring, as seen in aminocyanothiophenes, creates a "push-pull" system. The electron-donating amino group and the electron-withdrawing cyano group work in concert to create unique electronic properties, influencing the molecule's reactivity, spectroscopic characteristics, and potential for intermolecular interactions.

Structural Context of 3-Amino-2-cyano-5-ethylthiophene within the Aminocyanothiophene Class

This compound belongs to the broader class of aminocyanothiophenes, which are characterized by the presence of both an amino and a cyano group attached to the thiophene ring. The specific placement of these substituents at positions 2 and 3, respectively, is a common structural motif in this class of compounds.

The ethyl group at the 5-position is an alkyl substituent that can influence the molecule's lipophilicity and steric profile. The general structure of 2-amino-3-cyanothiophenes makes them valuable building blocks in organic synthesis. They are often used as starting materials for the construction of more complex fused heterocyclic systems, such as thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, which are also of significant interest in medicinal chemistry. researchgate.netnih.gov

The synthesis of 2-amino-3-cyanothiophenes is often achieved through the Gewald reaction, a multicomponent reaction involving an α-cyano ester, an aldehyde or ketone, and elemental sulfur in the presence of a base. This efficient one-pot synthesis provides access to a wide variety of substituted 2-aminothiophenes.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-ethylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-2-5-3-6(9)7(4-8)10-5/h3H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXPICLTROUJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies for 3 Amino 2 Cyano 5 Ethylthiophene

Reactivity of the Amino Group in Thiophene (B33073) Systems

The amino group in 3-amino-2-cyano-5-ethylthiophene is a primary nucleophilic center, readily participating in reactions typical of aromatic amines. Its reactivity is fundamental to the construction of various derivatives, including amides and imines, and serves as a crucial handle for the synthesis of fused heterocyclic systems.

Amine Acylation and Formation of Amide Derivatives

The primary amino group of 3-aminothiophene derivatives can be readily acylated to form the corresponding amide derivatives. This reaction typically involves treating the aminothiophene with an acylating agent such as an acyl chloride or acetic anhydride (B1165640). For instance, the acylation of 2-aminothiophene-3-carbonitrile (B183302) with 2-(thiophen-2-yl)acetyl chloride in the presence of triethylamine (B128534) yields N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. acs.org Similarly, refluxing a thiophenamine with excess acetic anhydride followed by the addition of water can produce the N-acetylated product in high yield. mdpi.com

This transformation is not only a common derivatization technique but also serves as a strategic step in multi-step syntheses. The resulting amide bond is a key structural feature in many biologically active molecules. acs.org The general conditions for this reaction are often mild, proceeding efficiently at room temperature or with gentle heating. acs.orgmdpi.com

Table 1: Examples of Amine Acylation of Aminothiophenes

| Starting Aminothiophene | Acylating Agent | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | Triethylamine, THF, 15h, RT | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | acs.org |

| 3-Acetyl-2-thiophenamine | Acetic anhydride | Reflux, 15 min | N-(3-Acetyl-2-thienyl)acetamide | mdpi.com |

Condensation Reactions with Carbonyl Compounds for Imine/Enamine Formation

The amino group of this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction is a fundamental transformation in organic chemistry, typically proceeding via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. nih.gov

These condensation reactions are often catalyzed by acids and can be a key step in the synthesis of more complex molecules. For example, the condensation of 2-aminothiophenols with aldehydes is a well-established route to 2-substituted benzothiazoles, proceeding through an imine intermediate. nih.gov While direct examples with this compound are specific, the general reactivity pattern of 2-aminothiophenes suggests its capability to form imines under similar conditions. These imine derivatives can exist in equilibrium with their enamine tautomers, a common feature for imines with an adjacent α-hydrogen.

Further Functionalization for Extended Conjugated Systems (e.g., Thienopyrazines, Thienothiadiazoles, Thienoimidazoles, Thienoselenadiazoles)

The ortho-positioning of the amino and cyano groups in this compound provides a perfect scaffold for the construction of fused heterocyclic systems. This arrangement allows for cyclocondensation reactions with various reagents to form extended conjugated systems like thienopyridines, which are isomers of the target thienopyrazines. researchgate.net

The synthesis of thieno[2,3-b]pyridines, for example, can be achieved from 2-amino-3-cyanothiophene precursors. researchgate.net The general strategy involves the reaction of the aminonitrile with a suitable partner that can react with both the amino and cyano functionalities to close a new ring. For instance, the reaction of 2-aminothiophene-3-carboxamide (B79593) derivatives with nitriles in the presence of hydrochloric acid can yield thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.tr Although direct synthetic routes from this compound to all the mentioned systems are not broadly detailed in the general literature, the established chemistry of 2-amino-3-cyanothiophenes serves as a blueprint for these transformations. The reactivity allows for the synthesis of various fused systems by choosing the appropriate reaction partner to build the new ring.

Reactivity of the Cyano Group in Thiophene-3-carbonitriles

Hydrolysis to Carboxylic Acid Derivatives

The cyano group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. lumenlearning.comchemistrysteps.com This transformation is a standard method for converting nitriles into these valuable functional groups. The hydrolysis typically proceeds in two stages: the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

The conditions for hydrolysis can be controlled to favor either the amide or the carboxylic acid. For example, mild basic conditions using hydrogen peroxide can lead to the formation of the amide, while stronger acidic or basic conditions with prolonged heating will typically result in the carboxylic acid. libretexts.orgmasterorganicchemistry.com This reaction is synthetically useful, for instance, in the preparation of 3-aminothiophene-2-carboxylic acids, which can then be used in further synthetic elaborations. researchgate.net

Table 2: General Hydrolysis of Nitriles

| Reaction | Conditions | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Acid-catalyzed hydrolysis | H3O+, heat | Amide | Carboxylic Acid | lumenlearning.comchemistrysteps.com |

| Base-catalyzed hydrolysis | OH-, H2O, heat | Amide | Carboxylate | chemistrysteps.com |

Reactions as an Electron-Withdrawing Group in Ring Activation/Deactivation

The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the resonance effect of the triple bond. ic.ac.uk In the context of the thiophene ring, the cyano group at the C2 position, along with the electron-donating amino group at C3, creates a "push-pull" electronic environment.

The cyano group deactivates the thiophene ring towards electrophilic attack by withdrawing electron density. ic.ac.uk This deactivating effect is most pronounced at the ortho and para positions relative to the cyano group. However, the presence of the strongly activating amino group at the C3 position will dominate the directing effects for electrophilic substitution. The amino group directs incoming electrophiles to its ortho and para positions. In this molecule, the C4 and C5 positions are ortho and para to the amino group, respectively. Given that the C5 position is already substituted with an ethyl group, electrophilic attack would be expected to occur preferentially at the C4 position. It is also known that the 5-position of a 2-aminothiophene ring is highly activated and can be prone to reactions like diazotization-induced dimerization unless blocked. mdpi.com

Nucleophilic Addition Reactions to the Nitrile Functionality

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity allows for the conversion of the cyano group into other important functionalities. Such reactions typically proceed via the formation of an intermediate imine anion, which is then further reacted or protonated. libretexts.org

Common nucleophilic addition reactions include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate to yield the corresponding carboxylic acid, 3-amino-5-ethylthiophene-2-carboxylic acid.

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. This reaction involves the successive addition of two hydride ions to the nitrile carbon, ultimately yielding (3-amino-5-ethylthiophen-2-yl)methanamine after an aqueous workup. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate leads to the formation of a ketone. For instance, reaction with a Grignard reagent (R-MgBr) followed by hydrolysis would produce a 2-acyl-3-amino-5-ethylthiophene derivative.

The electrophilic nature of the nitrile's carbon atom makes it a target for covalent modification, a strategy sometimes employed in the design of enzyme inhibitors where a nucleophilic residue from the enzyme attacks the nitrile. numberanalytics.com

Table 1: Examples of Nucleophilic Addition to the Nitrile Group

| Reaction Type | Reagent(s) | Product Functional Group | General Mechanism |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid | Nucleophilic attack by water or hydroxide, followed by tautomerization and further hydrolysis of the amide intermediate. |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine | Successive nucleophilic attack by hydride ions to the nitrile carbon. libretexts.org |

| Grignard Reaction | 1. R-MgBr, 2. H₃O⁺ | Ketone | Nucleophilic attack by the Grignard reagent to form an imine salt, followed by hydrolysis. |

Electrophilic and Nucleophilic Substitutions on the Thiophene Ring

The thiophene ring in this compound possesses a unique electronic profile. The C3-amino group is a strong electron-donating group, which activates the ring towards electrophilic substitution. Conversely, the C2-cyano group is strongly electron-withdrawing. The combined effect of these substituents directs electrophilic attack primarily to the C4 position, which is ortho to the activating amino group and meta to the deactivating cyano group.

Electrophilic Aromatic Substitution (EAS): Reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur at the C4 position. However, the reactivity of the amino group itself can lead to side reactions, often necessitating its protection prior to carrying out the electrophilic substitution.

Nucleophilic Aromatic Substitution (SNA_r_): Nucleophilic aromatic substitution is less common for electron-rich heterocycles like thiophene. wikipedia.orgmasterorganicchemistry.com This type of reaction typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it to stabilize the negatively charged Meisenheimer intermediate. libretexts.org In this compound, there is no inherent leaving group on the ring. Therefore, direct SNAr reactions are not a primary pathway for its functionalization unless the ring is first modified to include a suitable leaving group at a position activated by the cyano group.

Ring Annulation Reactions and Fused Heterocyclic System Formation (e.g., Thieno[2,3-d]pyrimidines, Thieno[3,2-d]pyrimidines)

The most significant application of aminocyanothiophenes is in the synthesis of fused heterocyclic systems, particularly thienopyrimidines, which are scaffolds of high interest in drug discovery. nih.gov The adjacent amino and cyano groups on the thiophene core are perfectly arranged to undergo cyclization reactions with various one- or two-carbon synthons.

The specific isomer of the resulting fused system depends on the substitution pattern of the starting aminocyanothiophene.

Thieno[3,2-d]pyrimidines: The title compound, this compound, possesses the necessary 3-amino-2-cyano arrangement to serve as a precursor for the thieno[3,2-d]pyrimidine (B1254671) ring system. For example, reaction with formamide (B127407) at high temperatures or with formic acid can lead to the formation of 5-ethylthieno[3,2-d]pyrimidin-4-amine or 5-ethyl-3H-thieno[3,2-d]pyrimidin-4-one, respectively.

Thieno[2,3-d]pyrimidines: It is important to distinguish this from the isomeric thieno[2,3-d]pyrimidine system, which is synthesized from 2-amino-3-cyanothiophene precursors. nih.govacs.org These reactions often involve cyclization with reagents like formamide, urea (B33335), isothiocyanates, or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by condensation with anilines. masterorganicchemistry.comcam.ac.uk

A variety of reagents can be used to construct the pyrimidine (B1678525) ring, leading to a wide range of substituents and derivatives.

Table 2: Synthesis of Thieno[3,2-d]pyrimidines from this compound

| Reagent | Resulting Fused Product Type | Reference Reaction Principle |

|---|---|---|

| Formamide (HCONH₂) | Thieno[3,2-d]pyrimidin-4-amine | Cyclocondensation providing the N3 and C4 atoms of the pyrimidine ring. nih.gov |

| Urea (NH₂CONH₂) | Thieno[3,2-d]pyrimidine-2,4-dione | Reaction with urea under neat conditions often yields the corresponding dione. |

| Isothiocyanates (R-NCS) | 2-Thioxo-thieno[3,2-d]pyrimidin-4-one derivatives | Initial formation of a thiourea (B124793) derivative followed by intramolecular cyclization. |

| Trichloroacetonitrile (CCl₃CN) | 2-Trichloromethyl-thieno[3,2-d]pyrimidin-4-one | Cyclization in acidic conditions introduces a trichloromethyl group at the 2-position. nih.gov |

Radical Chemistry and Cascade Reactions in Thiophene Functionalization

Modern synthetic strategies increasingly employ radical and cascade reactions to build molecular complexity in an efficient manner. While specific examples for this compound are not extensively documented, the principles can be applied to this scaffold.

Radical Chemistry: The functionalization of C-H bonds through radical-mediated processes is a powerful tool. nih.govnumberanalytics.com For the thiophene ring, radical reactions could potentially functionalize the C4 position. Furthermore, the amino group itself could be a site for radical generation. For example, the generation of α-amino radicals from related amine precursors has been demonstrated using visible-light photoredox catalysis, which could then participate in multicomponent coupling reactions. cam.ac.uk

Cascade Reactions: Cascade (or domino/tandem) reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. researchgate.net The synthesis of polycyclic heterocycles from aminothiophenes can be designed as a cascade process. researchgate.netacs.org For instance, a multi-component reaction could first form the substituted aminothiophene in situ, which then undergoes a subsequent intramolecular annulation to form a fused system without isolating the intermediate, representing a highly atom- and step-economical approach. nih.gov Such strategies are at the forefront of synthetic methodology for creating libraries of complex, drug-like molecules. nih.gov

Advanced Materials and Non Biological Applications of 3 Amino 2 Cyano 5 Ethylthiophene Derivatives

Electronic and Optical Materials

The unique electronic profile of 3-amino-2-cyano-5-ethylthiophene, characterized by the interplay between the electron-donating amino group and the electron-withdrawing cyano group, makes its derivatives promising candidates for a variety of electronic and optical applications. This section delves into how these functional groups can be leveraged to create novel materials with tailored properties.

Tuning Optical and Electronic Properties via Cyano Group Introduction

The introduction of a cyano (-CN) group at the 3-position of the thiophene (B33073) ring has a profound impact on the electronic structure of the molecule. As a potent electron-withdrawing group, the cyano moiety effectively lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduction in orbital energies is a critical feature for the design of n-type or p-type organic semiconductor materials. A lower LUMO level facilitates electron injection and transport, while a lower HOMO level enhances stability against oxidation.

The presence of the amino (-NH2) group at the 2-position acts as an electron-donating group, which pushes electron density into the thiophene ring. This donor-acceptor combination within the same molecule can lead to intramolecular charge transfer (ICT) characteristics. Upon photoexcitation, an electron can move from the amino group side to the cyano group side of the molecule, resulting in a large change in dipole moment between the ground and excited states. This ICT character is often associated with interesting photophysical phenomena, such as large Stokes shifts and solvatochromism, where the emission color changes with the polarity of the solvent. The ethyl group at the 5-position, being a weak electron-donating alkyl group, can further fine-tune these electronic properties and also enhance the solubility of the derivatives in organic solvents, which is crucial for solution-based processing of electronic devices.

The table below illustrates the typical optical and electronic properties of some 2-amino-3-cyanothiophene derivatives with different substituents, showcasing how structural modifications can tune these key parameters.

| Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 2-Amino-3-cyano-4-phenylthiophene | 432 | 538 | -5.6 | -2.9 | 2.7 |

| 2-Amino-3-cyano-4-(p-tolyl)thiophene | ~435 | ~545 | -5.5 | -2.8 | 2.7 |

| 2-Amino-3-cyano-4,5-dimethylthiophene | ~410 | ~510 | -5.4 | -2.7 | 2.7 |

Note: The values presented are representative and can vary based on the specific experimental conditions and measurement techniques.

Application in Conjugated Polymers and Oligomers

The this compound scaffold is an excellent monomer for the synthesis of conjugated polymers and oligomers. The amino group provides a reactive site for polymerization reactions, such as oxidative coupling or cross-coupling reactions, to extend the conjugated system. The resulting polymers can exhibit desirable properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The incorporation of the cyano group into the polymer backbone can lead to polymers with low bandgaps, which is particularly advantageous for OPVs as it allows for the absorption of a broader range of the solar spectrum. Furthermore, the strong electron-withdrawing nature of the cyano group can enhance the electron affinity of the polymer, making it a suitable acceptor material in bulk heterojunction solar cells. The ethyl group at the 5-position can improve the processability of the resulting polymers by increasing their solubility, allowing for the formation of uniform thin films, a critical requirement for device fabrication. Research into the electropolymerization of related 2-amino-3-cyanothiophene derivatives has shown that stable, electroactive films can be formed, indicating the potential for creating ordered polymer structures with tailored electronic properties. researchgate.net

Electrochemical Properties of Related Thiophene Nitrile Derivatives

The electrochemical behavior of thiophene nitrile derivatives is of significant interest for their application in electroactive materials. Cyclic voltammetry studies on compounds structurally similar to this compound reveal that they can undergo reversible or quasi-reversible oxidation and reduction processes. The oxidation potential is largely influenced by the electron-donating amino group, which facilitates the removal of an electron to form a radical cation. This radical cation can then undergo coupling reactions to form dimers, oligomers, and polymers, as demonstrated in electropolymerization studies. researchgate.net

The reduction potential, on the other hand, is primarily governed by the electron-withdrawing cyano group, which stabilizes the radical anion formed upon electron acceptance. The ability to both oxidize and reduce these molecules opens up possibilities for their use in ambipolar charge-transporting materials, which can conduct both positive (holes) and negative (electrons) charges. This dual functionality is highly desirable for simplifying the architecture of certain electronic devices. The electrochemical properties, such as the oxidation and reduction potentials, are crucial parameters that determine the energy levels of the material and its compatibility with other components in an electronic device.

Corrosion Inhibition Studies

The presence of heteroatoms (sulfur and nitrogen) and a π-conjugated system in the this compound structure suggests its potential as a corrosion inhibitor for metals, particularly steel in acidic environments. The following subsections explore the mechanisms by which derivatives of this compound can protect metal surfaces from corrosion.

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which organic molecules inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. For derivatives of this compound, this adsorption can occur through several interaction modes. The sulfur atom in the thiophene ring, with its lone pairs of electrons, can coordinate with the vacant d-orbitals of iron atoms on the steel surface. Similarly, the nitrogen atom of the amino group also possesses a lone pair of electrons that can participate in this coordination.

Influence of Molecular Structure on Inhibition Efficiency

The efficiency of a corrosion inhibitor is intrinsically linked to its molecular structure. For derivatives of this compound, several structural features contribute to their potential as effective inhibitors. A higher electron density on the heteroatoms and the aromatic ring generally leads to stronger adsorption and better inhibition. The amino group, being a strong electron donor, significantly enhances the electron density of the thiophene ring, thereby promoting stronger interaction with the metal surface.

The following table provides representative data on the corrosion inhibition efficiency of some thiophene derivatives on mild steel in acidic media, illustrating the impact of different functional groups.

| Inhibitor Compound | Concentration (mM) | Inhibition Efficiency (%) |

| 2-Acetylthiophene thiosemicarbazone | 0.5 | 96 |

| 2-Aminothiophene-3-carbonitrile (B183302) derivative | 0.75 | ~90-96 |

| Thiophene-2-carbaldehyde derivative | 5.0 | 87 |

Note: The inhibition efficiencies are highly dependent on the corrosive medium, temperature, and specific molecular structure.

Role as Intermediates in Complex Organic Synthesis

The multifunctionality of this compound derivatives makes them exceptional starting materials for the synthesis of more intricate molecular architectures. The amino and cyano groups can participate in a variety of cyclization and condensation reactions, while the thiophene ring itself can be further functionalized.

One of the most significant applications of this compound is as a precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. nih.govnih.gov These bicyclic structures are of considerable interest in medicinal chemistry due to their structural analogy to purines, which are fundamental components of DNA and RNA. nih.gov

The synthesis of thieno[2,3-d]pyrimidines from this compound typically involves a cyclization reaction with a suitable one-carbon synthon. For instance, reaction with formamide (B127407) or urea (B33335) can lead to the formation of the pyrimidine (B1678525) ring fused to the thiophene core. The general reaction involves the initial formation of an amidine or a related intermediate from the amino group, which then undergoes intramolecular cyclization with the adjacent cyano group.

The versatility of this approach allows for the introduction of various substituents on the pyrimidine ring, leading to a diverse library of thieno[2,3-d]pyrimidine (B153573) derivatives with potential applications in drug discovery.

| Starting Material | Reagent | Resulting Heterocycle | Reference |

| This compound | Formamide | 4-Amino-6-ethylthieno[2,3-d]pyrimidine | nih.gov |

| This compound | Urea | 4-Amino-6-ethylthieno[2,3-d]pyrimidin-2(1H)-one | nih.gov |

| This compound | Chloroacetyl chloride | Intermediate for thieno[2,3-d]pyrimidine synthesis | clockss.org |

Beyond fused heterocycles, this compound derivatives serve as crucial intermediates in the synthesis of other advanced organic molecules, including azo dyes. nih.govresearchgate.net The amino group on the thiophene ring can be readily diazotized and subsequently coupled with various aromatic or heterocyclic coupling components to produce a wide range of intensely colored compounds. nih.govunb.ca

The resulting azo dyes containing the 2-thienylazo moiety are known for their excellent dyeing properties and have found applications in the textile industry. researchgate.net The specific shade and fastness properties of the dye can be fine-tuned by modifying the substituents on both the thiophene ring and the coupling component.

Furthermore, the reactivity of the cyano and amino groups allows for a variety of other chemical transformations, leading to the formation of diverse molecular structures. For example, the amino group can be acylated or reacted with isocyanates, while the cyano group can be hydrolyzed or participate in cycloaddition reactions. researchgate.net This wide range of possible reactions underscores the importance of this compound as a versatile precursor for a multitude of advanced organic molecules.

| Intermediate | Reaction Type | Product Class | Application | Reference |

| This compound | Diazotization and Azo Coupling | Azo Dyes | Textiles, Pigments | nih.govresearchgate.net |

| This compound | Acylation | N-Acyl Derivatives | Synthetic Intermediates | mdpi.com |

| This compound | Reaction with Isocyanates | Urea Derivatives | Synthetic Intermediates | researchgate.net |

Future Perspectives and Research Challenges for 3 Amino 2 Cyano 5 Ethylthiophene

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of 2-aminothiophenes, including 3-Amino-2-cyano-5-ethylthiophene, has traditionally been dominated by the Gewald multicomponent reaction. ontosight.aidntb.gov.ua This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. While effective, conventional approaches often utilize volatile organic solvents and require significant energy input, posing environmental concerns. The future of synthesizing this compound lies in the adoption of green chemistry principles to mitigate these drawbacks.

Key research directions in this area include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. sapub.orgacs.orgnumberanalytics.com The application of microwave-assisted organic synthesis (MAOS) to the Gewald reaction for producing 2-aminothiophenes has shown considerable promise. sapub.orgnumberanalytics.com Future research should focus on optimizing microwave parameters specifically for the synthesis of this compound, potentially leading to a more energy-efficient and rapid production method.

Solvent-Free and Alternative Solvent Systems: Eliminating or replacing hazardous organic solvents is a cornerstone of green chemistry. Research into solvent-free Gewald reactions, conducted through techniques like ball milling or neat reactions at elevated temperatures, is a critical area of exploration. nih.gov Additionally, the use of more benign and recyclable solvents, such as water or deep eutectic solvents, presents a viable and environmentally responsible alternative to traditional volatile organic compounds. semanticscholar.orgnih.gov

Heterogeneous and Recyclable Catalysts: The development and utilization of solid-supported or heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced waste generation. semanticscholar.orgresearchgate.net Investigating the efficacy of various nanocatalysts, clays, or polymer-supported catalysts for the synthesis of this compound could lead to more sustainable and cost-effective industrial processes. semanticscholar.orgresearchgate.net

| Synthetic Approach | Advantages | Research Focus for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, higher purity | Optimization of microwave parameters (power, temperature, time) |

| Solvent-Free Conditions | Elimination of hazardous solvents, simplified work-up | Exploration of ball milling and neat reaction conditions |

| Alternative Solvents | Use of environmentally benign media | Investigation of water, deep eutectic solvents, and ionic liquids |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, easier purification | Screening of nanocatalysts, clays, and polymer-supported catalysts |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond the optimization of existing synthetic methods, the exploration of entirely new reaction pathways and catalytic systems is crucial for unlocking the full synthetic potential of this compound and its derivatives.

Future research in this domain should concentrate on:

Novel Multicomponent Reactions: While the Gewald reaction is a powerful tool, the design of new multicomponent reactions that lead to the 2-aminothiophene core under different conditions or with different starting materials could provide access to a wider range of derivatives with unique functionalities.

Post-Functionalization Strategies: The amino and cyano groups of this compound offer reactive handles for further chemical modification. Developing novel and selective catalytic methods for the functionalization of these groups, as well as the thiophene (B33073) ring itself, will be essential for creating a diverse library of compounds for various applications. This includes C-H activation, cross-coupling reactions, and the formation of fused heterocyclic systems. wipo.int

Advanced Catalytic Systems: The discovery and application of novel homogeneous and heterogeneous catalysts can lead to unprecedented reactivity and selectivity. Research into organocatalysis, photocatalysis, and the use of transition metal complexes could open up new avenues for the synthesis and transformation of this compound. For example, L-proline has been shown to be an effective organocatalyst for the Gewald reaction.

| Reaction Type | Description | Potential for this compound |

| Novel Multicomponent Reactions | Reactions combining three or more starting materials in a single step. | Discovery of new routes to the 2-aminothiophene core. |

| Post-Functionalization | Modification of the existing this compound molecule. | Creation of a diverse library of derivatives for various applications. |

| Advanced Catalysis | Use of novel catalytic systems to enable new transformations. | Unlocking new reactivity and selectivity patterns. |

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry offers a powerful and cost-effective means to predict the properties of molecules and to elucidate complex reaction mechanisms. For this compound, advanced computational modeling will be instrumental in guiding experimental research and accelerating the discovery of new applications.

Key areas of focus for computational studies include:

Property Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a wide range of properties for this compound and its derivatives, including electronic properties (HOMO-LUMO gap, ionization potential, electron affinity), optical properties (absorption and emission spectra), and reactivity. ontosight.ai This information is invaluable for identifying promising candidates for specific applications, such as in organic electronics or as functional dyes.

Mechanism Elucidation: Computational studies can provide detailed insights into the reaction mechanisms of synthetic routes like the Gewald reaction. semanticscholar.org By mapping out the potential energy surface and identifying transition states and intermediates, researchers can gain a deeper understanding of the factors that control reactivity and selectivity, leading to the rational design of more efficient synthetic protocols.

QSAR and Molecular Docking: For potential biological applications, Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of this compound derivatives with their biological activity. nih.gov Molecular docking simulations can predict the binding modes of these compounds with specific biological targets, aiding in the design of new therapeutic agents.

Discovery of New Non-Biological Applications in Materials Science and Industrial Processes

The unique combination of a thiophene ring, an amino group, and a cyano group in this compound makes it a promising building block for a variety of advanced materials and a useful intermediate in industrial processes.

Future research into non-biological applications should explore:

Organic Electronics: Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties. semanticscholar.orgresearchgate.net this compound could serve as a monomer for the synthesis of novel conducting polymers (polythiophenes) with tailored electronic and optical properties for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. acs.orgsemanticscholar.orgresearchgate.net The presence of the cyano group can influence the electron affinity of the resulting polymer, which is a critical parameter for n-type semiconductor performance.

Functional Dyes and Pigments: The chromophoric nature of the 2-aminothiophene core suggests that derivatives of this compound could be developed as functional dyes and pigments. sapub.org These could find applications in areas such as textile dyeing, printing inks, and as sensitizers in dye-sensitized solar cells. The amino and cyano groups provide opportunities for tuning the color and other photophysical properties of the dyes.

Industrial Intermediates: The reactivity of the functional groups in this compound makes it a valuable intermediate for the synthesis of more complex molecules. It can be used in the production of specialty chemicals, agrochemicals, and other high-value products. For instance, related 2-amino-3-cyanothiophenes are used as intermediates in the synthesis of pharmaceuticals. google.com

| Application Area | Potential Role of this compound | Key Properties to Investigate |

| Organic Electronics | Monomer for conducting polymers | Electronic properties (HOMO/LUMO levels), charge carrier mobility, processability |

| Functional Dyes | Core structure for novel chromophores | Photophysical properties (absorption/emission spectra), color fastness, solubility |

| Industrial Synthesis | Versatile chemical intermediate | Reactivity of functional groups, scalability of synthesis |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-Amino-2-cyano-5-ethylthiophene?

The synthesis typically involves multi-step reactions, such as:

- Condensation reactions : Methyl cyanoacetate and ammonium acetate in acetic acid/toluene under reflux (18–48 h), followed by sulfurization with sulfur powder and diethylamine in ethanol .

- Cyclization strategies : Modified Fiesselmann thiophene synthesis using β-mercapto anions and β-chloro-aryl cinnamonitriles under thermal conditions .

- Reflux in basic media : For example, ethanol/piperidine mixtures to form spirocyclic derivatives . Key intermediates are often protected (e.g., Boc groups) or functionalized via coupling reagents like EDC/HOBt .

Q. What analytical techniques are critical for characterizing its structural and electronic properties?

- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in crystal packing) .

- Spectroscopy : H/C NMR for substituent identification, IR for functional groups (e.g., cyano, amino), and mass spectrometry for molecular weight confirmation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields and purity?

Methodological considerations include:

- Catalyst screening : Piperidine or DMAP for enhanced cyclization efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions during reflux .

- Real-time monitoring : Use HPLC or in-situ IR to track reaction progress and identify byproducts .

Q. How to design structure-activity relationship (SAR) studies for bioactivity evaluation?

- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 5-position to modulate electronic properties and enhance enzyme inhibition (e.g., anti-tubulin activity) .

- Biological assays : Test derivatives against target enzymes (e.g., tubulin polymerization assays) and compare IC values .

- Computational modeling : Perform docking studies to predict binding affinities with enzyme active sites .

Q. How to resolve contradictions in reported biological activity data across studies?

- Comparative analysis : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols) to isolate variables .

- Meta-analysis : Evaluate literature for trends (e.g., substituent effects on IC variability) and validate using dose-response curves .

- Statistical rigor : Apply ANOVA or Bayesian modeling to assess significance of observed discrepancies .

Q. What mechanistic approaches elucidate the compound’s role in enzyme inhibition?

- Kinetic studies : Measure inhibition constants () via Lineweaver-Burk plots to distinguish competitive/non-competitive binding .

- Mutagenesis : Engineer enzyme variants to identify critical residues for interaction with the thiophene core .

- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify binding enthalpy/entropy .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.